molecular formula C15H10BrClN2OS B5135039 6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B5135039
M. Wt: 381.7 g/mol
InChI Key: UUAHOFKPDSQQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of bromine, chlorine, and a pyridine moiety attached to a benzothiophene core

Preparation Methods

The synthesis of 6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, halogenating agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine moieties attached to different cores.

    Halogenated Aromatics: Compounds with similar halogenation patterns but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .

Properties

IUPAC Name

6-bromo-3-chloro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-1-2-11-12(7-10)21-14(13(11)17)15(20)19-8-9-3-5-18-6-4-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAHOFKPDSQQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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